molecular formula C17H6Cl2F6N4 B2646351 9-(2,4-Dichlorophenyl)-2,4-bis(trifluoromethyl)[1,2,4]triazolo[4,3-a][1,8]naphthyridine CAS No. 338773-44-7

9-(2,4-Dichlorophenyl)-2,4-bis(trifluoromethyl)[1,2,4]triazolo[4,3-a][1,8]naphthyridine

Cat. No.: B2646351
CAS No.: 338773-44-7
M. Wt: 451.15
InChI Key: MMHJRSBQVZXDQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-(2,4-Dichlorophenyl)-2,4-bis(trifluoromethyl)[1,2,4]triazolo[4,3-a][1,8]naphthyridine is a complex organic compound that belongs to the class of triazolo naphthyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(2,4-Dichlorophenyl)-2,4-bis(trifluoromethyl)[1,2,4]triazolo[4,3-a][1,8]naphthyridine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the triazolo naphthyridine ring system.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow microreactor systems, which offer advantages such as improved reaction efficiency, higher yields, and better control over reaction parameters . These systems allow for precise control of temperature, pressure, and residence time, leading to more efficient and scalable production processes.

Chemical Reactions Analysis

Types of Reactions

9-(2,4-Dichlorophenyl)-2,4-bis(trifluoromethyl)[1,2,4]triazolo[4,3-a][1,8]naphthyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the aromatic ring are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include nitric acid for nitration, sulfuric acid for sulfonation, and halogenating agents for halogenation reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of the compound can lead to the formation of nitro derivatives, while halogenation can produce halogenated derivatives.

Scientific Research Applications

9-(2,4-Dichlorophenyl)-2,4-bis(trifluoromethyl)[1,2,4]triazolo[4,3-a][1,8]naphthyridine has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the development of new materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 9-(2,4-Dichlorophenyl)-2,4-bis(trifluoromethyl)[1,2,4]triazolo[4,3-a][1,8]naphthyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazolo naphthyridines and related heterocyclic compounds, such as:

Uniqueness

What sets 9-(2,4-Dichlorophenyl)-2,4-bis(trifluoromethyl)[1,2,4]triazolo[4,3-a][1,8]naphthyridine apart is its unique combination of dichlorophenyl and trifluoromethyl groups, which confer distinct chemical properties and potential applications. Its ability to undergo a variety of chemical reactions and its potential biological activities make it a valuable compound for research and development in multiple fields.

Properties

IUPAC Name

9-(2,4-dichlorophenyl)-2,4-bis(trifluoromethyl)-[1,2,4]triazolo[4,3-a][1,8]naphthyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H6Cl2F6N4/c18-7-1-2-9(11(19)5-7)15-28-27-13-4-3-8-10(16(20,21)22)6-12(17(23,24)25)26-14(8)29(13)15/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMHJRSBQVZXDQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=NN=C3N2C4=C(C=C3)C(=CC(=N4)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H6Cl2F6N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.